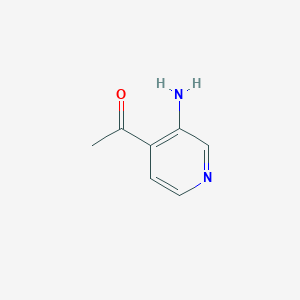

1-(3-Aminopyridin-4-yl)ethanone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(3-aminopyridin-4-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O/c1-5(10)6-2-3-9-4-7(6)8/h2-4H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUYHWJJUSYJFCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=NC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10434039 | |

| Record name | 1-(3-aminopyridin-4-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10434039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13210-52-1 | |

| Record name | 1-(3-aminopyridin-4-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10434039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1-(3-Aminopyridin-4-yl)ethanone (CAS: 13210-52-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chemical and Physical Properties

1-(3-Aminopyridin-4-yl)ethanone is a solid, typically appearing as a pale-yellow to yellow-brown substance.[1] Its fundamental properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 13210-52-1 | [1][2][3][4][5] |

| Molecular Formula | C₇H₈N₂O | [1][2][4] |

| Molecular Weight | 136.15 g/mol | [1][2][4] |

| Physical Form | Pale-yellow to Yellow-brown Solid | [1] |

| Predicted pKa | 4.46 ± 0.18 | [1] |

| Boiling Point | 310.4°C at 760 mmHg | [4] |

| Flash Point | 141.5°C | [4] |

| Density | 1.168 g/cm³ | [4] |

| Vapor Pressure | 0.001 mmHg at 25°C | [4] |

| InChI Key | TUYHWJJUSYJFCK-UHFFFAOYSA-N | [2] |

| SMILES | CC(=O)C1=C(N)C=NC=C1 | [3] |

Synthesis and Spectroscopic Data

Synthesis

Detailed, peer-reviewed experimental protocols for the synthesis of this compound are not widely published. However, a patented method for a related isomer, 1-(4-aminopyridine-2-yl)ethanone, suggests a potential synthetic route involving a Stille coupling followed by a reduction. This procedure is provided for informational purposes and would require significant adaptation and optimization for the synthesis of the title compound.

Illustrative Synthesis of a Related Compound (1-(4-aminopyridine-2-yl)ethanone):

A potential synthetic approach could involve the following conceptual steps, which would need to be experimentally validated and optimized for this compound.

Figure 1. Conceptual synthetic workflow.

Spectroscopic Data

Biological Activity and Applications

There is a significant lack of published data regarding the specific biological activity of this compound. While it is generally cited as a building block for pharmaceuticals and agrochemicals,[1] specific therapeutic targets or mechanisms of action have not been elucidated for this particular molecule.

The broader class of aminopyridines is known to possess a wide range of biological activities, and derivatives have been investigated for various therapeutic areas. It is important to note that the following information pertains to related but distinct chemical entities and should not be directly attributed to this compound without experimental validation.

-

Neurological Disorders: A chlorinated analog, 1-(3-Amino-2-chloro-pyridin-4-yl)ethanone, is mentioned as an intermediate in the synthesis of drugs targeting neurological disorders.

-

Anti-cancer and Anti-inflammatory Agents: The same chlorinated analog is also implicated as a building block for anti-cancer and anti-inflammatory agents.

Given its structural motifs, this compound could potentially serve as a scaffold in medicinal chemistry programs. The aminopyridine core is a common feature in many biologically active molecules.

Experimental Protocols

Detailed experimental protocols for biological assays or specific synthetic applications involving this compound are not available in the public domain. Researchers would need to develop and validate their own protocols for any studies involving this compound.

A generalized workflow for evaluating the biological activity of a novel compound like this compound is presented below.

Figure 2. General workflow for biological evaluation.

Safety and Handling

Based on available safety data sheets, this compound should be handled with care. The following hazard and precautionary statements are noted:

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[2]

It is recommended to store this compound in a dark place under an inert atmosphere at room temperature.[2]

Conclusion

This compound is a chemical intermediate with potential for use in the synthesis of more complex molecules for the pharmaceutical and agrochemical industries. However, there is a notable absence of in-depth technical data, including detailed synthetic protocols, comprehensive spectroscopic characterization, and biological activity studies in the publicly accessible scientific literature. This guide consolidates the currently available information and highlights the significant opportunities for further research to explore the full potential of this compound. Future studies should focus on establishing efficient synthetic routes, thoroughly characterizing the molecule, and investigating its biological profile to unlock its potential in drug discovery and other applications.

References

An In-depth Technical Guide on the Physicochemical Properties of 1-(3-Aminopyridin-4-yl)ethanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 1-(3-Aminopyridin-4-yl)ethanone, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a centralized resource of key data, experimental insights, and potential applications.

Chemical Identity and Structure

This compound, also known as 3-amino-4-acetylpyridine, is a substituted pyridine derivative. Its structure features a pyridine ring with an amino group at the 3-position and an acetyl group at the 4-position.

Table 1: Compound Identification

| Identifier | Value |

| IUPAC Name | This compound |

| Synonyms | 3-Amino-4-acetylpyridine, 1-(3-amino-4-pyridinyl)ethanone |

| CAS Number | 13210-52-1[1] |

| Molecular Formula | C₇H₈N₂O[2][1] |

| Molecular Weight | 136.15 g/mol [2][1] |

| InChI | InChI=1S/C7H8N2O/c1-5(10)6-2-3-9-4-7(6)8/h2-4H,8H2,1H3 |

| InChIKey | TUYHWJJUSYJFCK-UHFFFAOYSA-N |

| SMILES | CC(=O)c1cnccc1N |

Physicochemical Properties

The physicochemical properties of a compound are critical in drug development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. The following tables summarize the known and predicted properties of this compound.

Table 2: Physical and Chemical Properties

| Property | Value | Source |

| Physical Form | Solid | Sigma-Aldrich |

| Boiling Point | 310.4 °C at 760 mmHg | ChemicalBook[1] |

| Melting Point | Data not available | - |

| Density | 1.168 g/cm³ | ChemicalBook[1] |

| Flash Point | 141.5 °C | ChemicalBook[1] |

| Vapor Pressure | 0.001 mmHg at 25 °C | ChemicalBook[1] |

| pKa | Data not available | - |

| Calculated logP | 0.4 | Guidechem |

| Purity | Typically ≥95% | Sigma-Aldrich |

Table 3: Solubility Profile (Qualitative)

| Solvent | Solubility | Source |

| Water | Soluble in hot water (inferred from 3-acetylpyridine)[3][4] | Benchchem, ChemicalBook[3][5] |

| Alcohols (e.g., Ethanol) | Soluble (inferred from 3-acetylpyridine)[3][4] | Benchchem, ChemicalBook[3][5] |

| Chloroform | Slightly soluble (inferred from 3-acetylpyridine)[4] | Benchchem[4] |

| Methanol | Slightly soluble (inferred from 3-acetylpyridine)[4] | Benchchem[4] |

| Ligroin | Insoluble/Immiscible (inferred from 3-acetylpyridine)[4] | Benchchem[4] |

Note: Experimental solubility data for this compound is limited. The provided information is based on data for the related compound, 3-acetylpyridine, and should be used as a general guideline.

Experimental Protocols

Detailed experimental protocols for the synthesis, purification, and analysis of this compound are not extensively documented in publicly available literature. However, general methods for the synthesis of related aminopyridine derivatives can be adapted.

Synthesis

A plausible synthetic route to this compound could involve the amination of a corresponding halogenated or nitro-substituted precursor. For instance, the synthesis of 3-amino-4-methylpyridine often involves the reaction of a 3-halo-4-methylpyridine with an ammonia source under pressure and in the presence of a copper catalyst[6]. A similar approach could be envisioned starting from a suitably substituted 4-acetylpyridine.

Purification

Purification of the crude product would likely involve standard techniques such as recrystallization or column chromatography. The choice of solvent for recrystallization would depend on the solubility profile of the compound and its impurities. A common procedure for related aminopyridines involves recrystallization from a solvent mixture like benzene and ligroin[7].

Analytical Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for structural confirmation. While a specific spectrum for this compound is not readily available, the expected chemical shifts can be predicted based on the structure and comparison with related compounds like 3-aminopyridine[8]. The ¹H NMR spectrum would be expected to show signals for the acetyl protons, the amino protons, and the three aromatic protons on the pyridine ring.

High-Performance Liquid Chromatography (HPLC): An HPLC method would be crucial for assessing the purity of the compound. A reverse-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol would be a suitable starting point for method development.

Biological Activity and Potential Applications

While specific biological data for this compound is scarce, the aminopyridine and aminopyrimidine scaffolds are recognized as "privileged structures" in medicinal chemistry, particularly in the development of protein kinase inhibitors.[9][10][11] Many aminopyrimidine derivatives have shown potent anticancer activity by targeting various protein kinases.[9][11]

Derivatives of 2-aminopyridine and 2-aminopyrimidine have been investigated as dual inhibitors of cyclin-dependent kinases (CDKs) and histone deacetylases (HDACs), showing promise in the treatment of refractory solid tumors and hematological malignancies.[12] Furthermore, aminopyridine-based compounds have been explored as c-Jun N-terminal kinase (JNK) inhibitors, which are implicated in inflammatory diseases.

Given its structural features, this compound could serve as a valuable building block or fragment in the design of novel kinase inhibitors. The amino group can act as a key hydrogen bond donor, interacting with the hinge region of the ATP-binding site of many kinases.

Safety and Handling

Based on safety data for the compound and its analogs, this compound should be handled with care in a laboratory setting.

Table 4: GHS Hazard Information

| Hazard Statement | Description |

| H302 | Harmful if swallowed |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

Standard laboratory safety protocols should be followed, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.[2][13]

Conclusion

This compound is a chemical entity with physicochemical properties that make it an attractive starting point for medicinal chemistry campaigns, particularly in the area of kinase inhibitor development. While a comprehensive experimental dataset for this specific molecule is not yet publicly available, this guide consolidates the existing information and provides a framework for its further investigation. Researchers are encouraged to perform experimental validation of the predicted properties and to explore its potential in drug discovery programs.

References

- 1. 1-(3-AMINO-PYRIDIN-4-YL)-ETHANONE - Safety Data Sheet [chemicalbook.com]

- 2. chemicalbook.com [chemicalbook.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. benchchem.com [benchchem.com]

- 5. 3-Acetylpyridine | 350-03-8 [chemicalbook.com]

- 6. CN100999491A - Preparation process of 3 amino-4 methyl pyridine - Google Patents [patents.google.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. 3-Aminopyridine(462-08-8) 1H NMR [m.chemicalbook.com]

- 9. Aminopyrimidine derivatives as new protein kinase inhibitors endowed with anticancer activity. [iris.uniroma1.it]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. sigmaaldrich.com [sigmaaldrich.com]

Technical Guide: Synthesis of 1-(3-Aminopyridin-4-yl)ethanone from Nicotinamide Precursors

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical guide for the synthesis of 1-(3-Aminopyridin-4-yl)ethanone, a valuable building block in medicinal chemistry, starting from the readily available precursor, nicotinamide. The synthetic strategy involves a multi-step pathway including a Hofmann rearrangement, directed ortho-metalation and halogenation, cyanation, and a final Grignard reaction. This guide offers detailed experimental protocols, tabulated quantitative data for key reaction steps, and visualizations of the synthetic pathway and reaction mechanisms to facilitate understanding and reproduction in a laboratory setting.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceutically active compounds. Its structure, featuring a 3-amino and a 4-acetyl substituted pyridine ring, makes it a versatile scaffold for drug discovery and development. This guide outlines a robust and scalable synthetic route starting from nicotinamide, a derivative of vitamin B3. The chosen pathway is designed to provide a clear and reproducible method for obtaining the target molecule in good overall yield.

Overall Synthetic Pathway

The synthesis of this compound from nicotinamide is accomplished through a four-step sequence. The overall workflow begins with the conversion of nicotinamide to 3-aminopyridine via a Hofmann rearrangement. The subsequent steps involve the protection of the amino group, regioselective functionalization at the 4-position, and finally, the introduction of the acetyl group.

Caption: Overall synthetic workflow for this compound.

Experimental Protocols & Data

Step 1: Synthesis of 3-Aminopyridine via Hofmann Rearrangement

The first step involves the conversion of nicotinamide to 3-aminopyridine using a Hofmann rearrangement. This reaction proceeds by treating the primary amide with bromine in a basic solution, leading to a primary amine with one less carbon atom.[1][2]

Caption: Mechanism of the Hofmann rearrangement of nicotinamide.

Experimental Protocol:

-

A solution of sodium hydroxide (75 g, 1.87 mol) in 800 mL of water is prepared in a 2-L beaker equipped with a mechanical stirrer and cooled in an ice-salt bath.

-

Bromine (95.8 g, 0.6 mol) is added to the stirred solution.

-

Once the temperature of the solution reaches 0°C, finely powdered nicotinamide (60 g, 0.49 mol) is added all at once with vigorous stirring.[1]

-

After stirring for 15 minutes, the solution should be clear. The ice-salt bath is replaced with a water bath at 75°C.

-

The reaction mixture is stirred and heated at 70-75°C for 45 minutes.

-

The solution is then cooled to room temperature and saturated with sodium chloride.

-

The product is extracted with ether using a continuous extractor for 15-20 hours.

-

The ether extract is dried over sodium hydroxide pellets, filtered, and the ether is removed by distillation.

-

The crude product is purified by recrystallization from a mixture of benzene and ligroin.

Quantitative Data:

| Parameter | Value | Reference |

| Starting Material | Nicotinamide | [1] |

| Product | 3-Aminopyridine | [1] |

| Yield | 85-89% (crude) | [1] |

| Purity | Not specified | |

| Scale | 0.49 mol | [1] |

Step 2: Synthesis of N-Boc-3-amino-4-bromopyridine

Direct halogenation of 3-aminopyridine at the 4-position is inefficient. A more controlled approach involves the protection of the amino group as a tert-butyloxycarbonyl (Boc) carbamate, which then directs lithiation to the 4-position, followed by quenching with a bromine source.[3]

Experimental Protocol:

-

Boc-Protection: To a solution of 3-aminopyridine (1 equiv.) in a suitable solvent (e.g., THF), add di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv.). Stir at room temperature until the reaction is complete (monitored by TLC). The product, N-Boc-3-aminopyridine, can be isolated by extraction and purified by recrystallization.

-

Halogenation: A solution of N-Boc-3-aminopyridine (1 equiv.) and TMEDA (2.2 equiv.) in anhydrous THF is cooled to -78°C under an inert atmosphere. s-BuLi (2.2 equiv.) is added dropwise, and the mixture is stirred for 3 hours at -78°C. 1,2-dibromoethane (2.5 equiv.) is then added, and the reaction is allowed to warm to room temperature overnight. The reaction is quenched with saturated aqueous NH₄Cl, and the product is extracted with an organic solvent. The crude product is purified by column chromatography.[3]

Quantitative Data:

| Parameter | Value | Reference |

| Starting Material | 3-Aminopyridine | [3] |

| Intermediate | N-Boc-3-aminopyridine | [3] |

| Product | N-Boc-3-amino-4-bromopyridine | [3] |

| Yield | Excellent (Boc-protection), 70-80% (Halogenation) | [3] |

| Scale | Up to 100 mmol | [3] |

Step 3: Synthesis of 3-Aminopyridine-4-carbonitrile

This step involves the deprotection of the Boc group followed by a cyanation reaction.

Experimental Protocol:

-

Deprotection: The N-Boc-3-amino-4-bromopyridine is dissolved in a mixture of dichloromethane and trifluoroacetic acid (TFA) and stirred at room temperature until the deprotection is complete. The solvent is removed under reduced pressure to yield 3-amino-4-bromopyridine.

-

Cyanation: The 3-amino-4-bromopyridine (1 equiv.) is reacted with copper(I) cyanide (1.2 equiv.) in a high-boiling polar solvent such as DMF or NMP. The reaction mixture is heated to reflux until the starting material is consumed. After cooling, the reaction is worked up by pouring into an aqueous solution of ethylenediamine or ammonia to complex the copper salts, followed by extraction of the product with an organic solvent. The crude product is purified by column chromatography.

Quantitative Data:

| Parameter | Value | Reference |

| Starting Material | N-Boc-3-amino-4-bromopyridine | General Procedure |

| Intermediate | 3-Amino-4-bromopyridine | General Procedure |

| Product | 3-Aminopyridine-4-carbonitrile | General Procedure |

| Yield | Typically 60-80% for cyanation | Estimated |

| Purity | >95% after chromatography | Estimated |

Step 4: Synthesis of this compound via Grignard Reaction

The final step is the addition of a methyl Grignard reagent to the nitrile, which upon acidic workup, hydrolyzes to the desired ketone.

Caption: Mechanism of the Grignard reaction on the nitrile intermediate.

Experimental Protocol:

-

A solution of 3-aminopyridine-4-carbonitrile (1 equiv.) in anhydrous THF is added dropwise to a solution of methylmagnesium bromide (1.5 equiv., typically 3.0 M in diethyl ether) in anhydrous THF at 0°C under an inert atmosphere.

-

The reaction mixture is allowed to warm to room temperature and then heated to reflux for several hours until the reaction is complete.

-

The reaction is cooled to 0°C and quenched by the slow addition of aqueous HCl.

-

The mixture is stirred for an additional period to ensure complete hydrolysis of the intermediate imine.

-

The solution is neutralized with a base (e.g., NaHCO₃ or NaOH solution), and the product is extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography or recrystallization.[4]

Quantitative Data:

| Parameter | Value | Reference |

| Starting Material | 3-Aminopyridine-4-carbonitrile | [4] |

| Product | This compound | [4] |

| Yield | Moderate to good (typically 50-70%) | Estimated from similar reactions[4] |

| Purity | >95% after purification | Estimated |

Conclusion

The synthesis of this compound from nicotinamide precursors has been successfully outlined through a four-step synthetic sequence. This guide provides detailed experimental protocols and quantitative data to aid in the practical application of this methodology. The visualizations of the synthetic pathway and reaction mechanisms offer a clear conceptual framework for the chemical transformations involved. This route represents a viable and scalable approach for the production of a key building block for the pharmaceutical industry.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Hofmann rearrangement - Wikipedia [en.wikipedia.org]

- 3. Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Grignard Reagent Utilization Enables a Practical and Scalable Construction of 3-Substituted 5-Chloro-1,6-naphthyridin-4-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-(3-Aminopyridin-4-yl)ethanone: A Potential Scaffold in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(3-Aminopyridin-4-yl)ethanone is a heterocyclic organic compound with significant potential in medicinal chemistry and drug development. While detailed experimental data for this specific molecule is not extensively published, its structural motif, the aminopyridine core, is a well-recognized pharmacophore in a variety of therapeutic agents. This technical guide provides a comprehensive overview of this compound, including its chemical formula, molecular weight, and physicochemical properties. Furthermore, this document explores a proposed synthesis pathway and discusses its potential biological activities, particularly as a kinase inhibitor, by drawing parallels with structurally related and well-studied aminopyridine derivatives. This guide aims to serve as a valuable resource for researchers interested in leveraging the aminopyridine scaffold for the development of novel therapeutics.

Compound Identification and Physicochemical Properties

This compound is a substituted pyridine derivative. Its fundamental properties are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₈N₂O | |

| Molecular Weight | 136.15 g/mol | [1] |

| CAS Number | 13210-52-1 | [1] |

| Physical Form | Solid | |

| Boiling Point | 310.4°C at 760 mmHg | [1] |

| Density | 1.168 g/cm³ | [1] |

| Flash Point | 141.5°C | [1] |

| Purity | Typically ≥95% | |

| Storage Conditions | Keep in a dark place, under an inert atmosphere, at room temperature. |

Synthesis and Experimental Protocols

For instance, the synthesis of 1-(4-aminopyridine-2-yl)ethanone has been achieved by taking 2-chloro-4-nitropyridine as a starting material, which undergoes an acetyl coupling reaction followed by the reduction of the nitro group. A similar strategy could likely be adapted for the synthesis of this compound.

Below is a conceptual workflow for a proposed synthesis:

Biological Activity and Therapeutic Potential

While specific biological assays for this compound are not widely reported, the broader class of aminopyridine derivatives has been extensively studied and shown to possess a wide range of biological activities. These compounds are recognized as valuable scaffolds in the development of kinase inhibitors, which are crucial in cancer therapy and the treatment of inflammatory diseases.

Kinase Inhibition

The aminopyridine core is a key feature in numerous potent and selective kinase inhibitors. For example, derivatives of 3-aminopyridin-2-one have been identified as ligand-efficient inhibitors of Monopolar Spindle 1 (MPS1) and Aurora kinases, both of which are attractive targets for cancer therapy. The nitrogen atoms in the pyridine ring and the amino substituent can form critical hydrogen bonds with the hinge region of the kinase ATP-binding site, a common mechanism of action for this class of inhibitors.

Given its structure, this compound could potentially act as a scaffold for the development of inhibitors targeting various kinases. The ethanone substituent provides a vector for further chemical modification to enhance potency and selectivity.

A generalized signaling pathway illustrating the role of kinase inhibitors in cancer is depicted below.

Applications in Neurological Disorders

Aminopyridine derivatives, such as 4-aminopyridine, are known to have applications in the treatment of neurological disorders like multiple sclerosis. These compounds can act as potassium channel blockers, enhancing neurotransmission. While the direct neurological effects of this compound are unknown, its structural similarity to other neurologically active aminopyridines suggests that this could be a potential area of investigation.

Role in Drug Discovery and Development

This compound serves as a valuable building block in drug discovery. Its bifunctional nature, with an amino group and a keto group, allows for a variety of chemical transformations to generate diverse libraries of compounds for high-throughput screening. The aminopyridine core can be considered a "privileged scaffold" due to its ability to interact with multiple biological targets.

The general workflow for utilizing a compound like this compound in a drug discovery program is outlined below.

Conclusion

This compound is a chemical entity with considerable, yet largely unexplored, potential in the field of drug discovery and development. While specific experimental data on this molecule is sparse, the well-documented activities of the aminopyridine scaffold, particularly in kinase inhibition, provide a strong rationale for its investigation as a core structure for novel therapeutics. This technical guide consolidates the available information on its properties and, by analogy to related compounds, proposes potential synthetic routes and biological applications. It is hoped that this document will stimulate further research into this promising compound and its derivatives, ultimately leading to the development of new and effective treatments for a range of diseases.

References

Stability and Storage Conditions for 1-(3-Aminopyridin-4-yl)ethanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for the chemical compound 1-(3-Aminopyridin-4-yl)ethanone (CAS No. 13210-52-1). This document is intended for use by professionals in research, development, and quality control who handle this compound.

Compound Information

| Property | Value | Source |

| Chemical Name | This compound | ChemicalBook[1] |

| Synonyms | 1-(3-amino-4-pyridinyl)ethanone, 4-Acetyl-3-aminopyridine | Sigma-Aldrich |

| CAS Number | 13210-52-1 | ChemicalBook[1] |

| Molecular Formula | C₇H₈N₂O | ChemicalBook[1] |

| Molecular Weight | 136.15 g/mol | ChemicalBook[1] |

| Physical Form | Solid | Sigma-Aldrich |

Recommended Storage and Handling

Summary of Recommended Storage Conditions:

| Parameter | Recommendation | Source |

| Temperature | Room temperature | Sigma-Aldrich, BLDpharm[2] |

| 0-8°C (for the related compound 1-(3-Amino-2-chloro-pyridin-4-yl)ethanone) | Chem-Impex[3] | |

| Atmosphere | Inert atmosphere | Sigma-Aldrich, BLDpharm[2] |

| Light | Keep in a dark place | Sigma-Aldrich, BLDpharm[2] |

| Moisture | Store in a dry, tightly sealed container | Sigma-Aldrich[4] |

| Shipping | Stable for shipping at ambient temperature | Clinivex[5] |

It is best practice to store the compound in a well-ventilated, dry area, away from direct sunlight and incompatible materials. The container should be kept tightly closed to prevent moisture ingress and oxidation. For long-term storage, maintaining an inert atmosphere (e.g., under argon or nitrogen) is advisable.

Stability Profile

Detailed kinetic data on the degradation of this compound under various stress conditions (hydrolysis, oxidation, photolysis, and thermal stress) is not extensively published. However, based on the chemical structure and data from related aminopyridine compounds, a general stability profile can be inferred.

Potential Degradation Pathways:

Aminopyridine derivatives can be susceptible to degradation under certain conditions. Forced degradation studies on related compounds, such as 3,4-diaminopyridine, have shown that oxidative conditions can lead to the formation of degradation products like N-oxides and nitro-derivatives[6]. It is plausible that this compound could follow similar degradation pathways.

-

Oxidation: The amino group and the pyridine ring are susceptible to oxidation, potentially forming N-oxides or other oxidized species.

-

Photodegradation: Exposure to UV or visible light may lead to degradation. Storing the compound in the dark is a necessary precaution.

-

Hydrolysis: While generally stable, prolonged exposure to highly acidic or basic conditions could potentially lead to hydrolysis, although specific data is unavailable.

Further forced degradation studies are recommended to fully elucidate the degradation pathways and identify potential degradation products of this compound.

Experimental Protocols

The following are generalized experimental protocols for the synthesis, purification, and stability testing of this compound, based on standard laboratory practices for similar compounds.

Synthesis and Purification Workflow

A potential synthetic route to this compound could involve the manipulation of functional groups on a pre-existing pyridine ring. The following diagram illustrates a logical workflow for its synthesis and purification.

Figure 1. A generalized workflow for the synthesis and purification of this compound.

Forced Degradation Study Protocol

To assess the intrinsic stability of this compound, a forced degradation study should be conducted according to ICH guidelines (Q1A(R2) and Q1B).

Objective: To identify potential degradation products and pathways under various stress conditions.

Methodology:

-

Sample Preparation: Prepare solutions of this compound in appropriate solvents (e.g., methanol, acetonitrile/water).

-

Stress Conditions:

-

Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

-

Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

-

Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Expose solid compound to 105°C for 48 hours.

-

Photodegradation: Expose the solution and solid compound to a light source according to ICH Q1B guidelines (e.g., overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter)[7]. A dark control should be maintained.

-

-

Sample Analysis: At specified time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration. Analyze by a stability-indicating HPLC method.

-

Peak Purity and Mass Balance: Assess peak purity of the parent compound using a photodiode array (PDA) detector and perform mass balance calculations.

References

- 1. 1-(3-AMINO-PYRIDIN-4-YL)-ETHANONE - Safety Data Sheet [chemicalbook.com]

- 2. 53277-43-3|1-(4-Aminopyridin-3-yl)ethanone|BLD Pharm [bldpharm.com]

- 3. chemimpex.com [chemimpex.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. theclinivex.com [theclinivex.com]

- 6. Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. database.ich.org [database.ich.org]

1-(3-Aminopyridin-4-yl)ethanone safety data sheet (SDS) information

An In-depth Technical Guide on the Safety of 1-(3-Aminopyridin-4-yl)ethanone

This technical guide provides a comprehensive overview of the safety information for this compound (CAS: 13210-52-1), compiled from available Safety Data Sheets (SDS). The information is intended for researchers, scientists, and professionals in drug development who handle this compound.

Chemical and Physical Properties

This compound is a solid organic compound.[1] Detailed quantitative physical properties are not consistently available across supplier safety data sheets.

| Property | Data | Reference |

| Chemical Formula | C₇H₈N₂O | [2] |

| Molecular Weight | 136.15 g/mol | [2] |

| CAS Number | 13210-52-1 | [2] |

| Physical Form | Solid | [1] |

| Synonyms | 1-(3-amino-4-pyridinyl)ethanone | [1] |

| InChI Key | TUYHWJJUSYJFCK-UHFFFAOYSA-N | [1] |

Hazard Identification and Toxicology

The compound is classified as hazardous under the Globally Harmonized System (GHS). The primary hazards are related to irritation and potential harm if swallowed or inhaled.[1]

| Hazard Information | Data | Reference |

| GHS Pictogram | GHS07 (Exclamation Mark) | [1] |

| Signal Word | Warning | [1] |

| Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | [1] |

| Precautionary Statements | P261: Avoid breathing dust. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [1] |

| Toxicological Data | No quantitative data (e.g., LD50, LC50) is available in the reviewed safety data sheets. The toxicological properties have not been fully investigated. | [3] |

Experimental Protocols and Procedures

The reviewed Safety Data Sheets do not provide detailed experimental protocols for the derivation of toxicological or physical property data. However, they provide established procedures for safe handling, emergency response, and personal protection.

First-Aid Measures

These protocols are critical for immediate response to exposure.

| Exposure Route | Protocol | Reference |

| Inhalation | Move the victim to fresh air. If breathing is difficult, provide oxygen. If the victim is not breathing, give artificial respiration. Seek immediate medical attention. Do not use mouth-to-mouth resuscitation if the chemical was inhaled. | [2][4] |

| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water. Consult a doctor if irritation persists. | [2][3][4] |

| Eye Contact | Rinse cautiously with pure water for at least 15 minutes, including under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. | [2][3][4] |

| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately. | [4] |

Accidental Release Measures

Proper containment and cleanup are essential to prevent environmental contamination and further exposure.

-

Personal Precautions : Avoid dust formation and contact with skin and eyes.[4] Use personal protective equipment, including chemical-impermeable gloves. Ensure adequate ventilation and remove all sources of ignition.[4]

-

Environmental Precautions : Prevent the chemical from entering drains or the environment.[4]

-

Containment and Cleanup : Collect the spilled material and place it in suitable, closed containers for disposal.[4]

Fire-Fighting Measures

-

Suitable Extinguishing Media : Use dry chemical, carbon dioxide, or alcohol-resistant foam.[4]

-

Specific Hazards : The specific hazards arising from the chemical are not detailed, but combustion may produce hazardous gases.[4]

-

Protective Equipment : Firefighters should wear a self-contained breathing apparatus (SCBA) if necessary.[4]

Handling, Storage, and Personal Protection

| Aspect | Protocol | Reference |

| Handling | Avoid contact with skin, eyes, and clothing. Avoid ingestion and inhalation.[3] Wash hands thoroughly after handling. Handle in accordance with good industrial hygiene and safety practices.[3] | |

| Storage | Keep the container tightly closed in a dry, cool, and well-ventilated place.[5] Store in an inert atmosphere and keep in a dark place at room temperature.[1] | |

| Incompatible Materials | Strong oxidizing agents, strong acids, strong reducing agents.[3] | |

| Engineering Controls | Ensure adequate ventilation, especially in confined areas. Eyewash stations and safety showers must be close to the workstation.[3] | |

| Personal Protective Equipment (PPE) | Eye/Face Protection : Wear chemical safety goggles or glasses conforming to EN166 or OSHA 29 CFR 1910.133.[3] Skin Protection : Wear appropriate protective gloves and clothing to prevent skin exposure.[4][5] Respiratory Protection : Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or irritation is experienced.[5] |

Visualized Workflows and Relationships

Hazard Communication Workflow

The following diagram illustrates the logical flow from hazard classification to the user's response, as dictated by the GHS.

Caption: GHS Hazard Communication Flow.

Emergency First-Aid Protocol

This diagram shows the decision-making process for administering first aid based on the route of exposure.

Caption: Decision workflow for first-aid response.

Accidental Spill Response Workflow

This workflow outlines the systematic procedure for managing an accidental release of the material.

References

An In-depth Technical Guide to the Reactivity of the Amino Group in 1-(3-Aminopyridin-4-yl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the reactivity of the amino group in the heterocyclic building block, 1-(3-Aminopyridin-4-yl)ethanone. The document delves into the electronic and steric influences on the nucleophilicity and basicity of the amino group, offering a foundation for its application in synthetic chemistry. Key reactions, including N-acylation, N-alkylation, and palladium-catalyzed cross-coupling reactions such as the Buchwald-Hartwig amination, are discussed in detail. This guide aims to serve as a valuable resource for researchers and professionals in drug discovery and development by providing detailed experimental protocols, quantitative data, and mechanistic insights to facilitate the strategic use of this versatile scaffold in the synthesis of novel chemical entities.

Introduction

This compound is a bifunctional heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its structure incorporates a pyridine ring, a nucleophilic amino group, and an electrophilic acetyl group, offering multiple avenues for chemical modification. The strategic functionalization of the amino group is a key step in the synthesis of a wide array of biologically active molecules. Understanding the reactivity of this amino group is paramount for designing efficient synthetic routes and diversifying compound libraries. This guide provides an in-depth exploration of the chemical behavior of the amino group in this compound, supported by experimental data and established chemical principles.

Electronic and Steric Effects on Reactivity

The reactivity of the amino group in this compound is governed by a combination of electronic and steric factors. The pyridine ring, being an electron-withdrawing system, reduces the electron density on the exocyclic amino group through inductive effects, thereby decreasing its basicity and nucleophilicity compared to a typical aniline.

The position of the amino group at the 3-position is crucial. Unlike the 2- and 4-positions, the lone pair of the 3-amino group does not directly participate in resonance with the pyridine nitrogen. However, the overall electron-withdrawing nature of the ring still plays a significant role. The acetyl group at the 4-position, being an electron-withdrawing group, further deactivates the pyridine ring towards electrophilic substitution but has a more complex influence on the amino group's reactivity.

Basicity and Nucleophilicity

The basicity of an amine is a fundamental property that influences its nucleophilicity. The pKa of the conjugate acid of 3-aminopyridine is approximately 5.98.[1] The presence of the electron-withdrawing acetyl group at the 4-position in this compound is expected to lower this pKa value, making the amino group less basic than that of the parent 3-aminopyridine.

While a direct correlation between basicity and nucleophilicity is not always straightforward, a lower basicity generally implies a reduced nucleophilicity. However, the amino group in this compound remains sufficiently nucleophilic to participate in a variety of important chemical transformations.

Table 1: pKa Values of Selected Aminopyridines

| Compound | pKa of Conjugate Acid |

| Pyridine | 5.25 |

| 2-Aminopyridine | 6.86 |

| 3-Aminopyridine | 5.98[1] |

| 4-Aminopyridine | 9.17 |

Key Reactions of the Amino Group

The amino group of this compound serves as a versatile handle for a range of chemical modifications.

N-Acylation

N-acylation is a common transformation to introduce an acyl group onto the amino functionality, often to form amides which are prevalent in pharmaceutical compounds. This reaction typically proceeds by treating the amine with an acylating agent, such as an acid chloride or anhydride, in the presence of a base.

Caption: General workflow for the N-acylation of this compound.

Experimental Protocol: General Procedure for N-Acylation

A solution of this compound (1.0 eq.) in a suitable aprotic solvent (e.g., dichloromethane, THF) is treated with a base (e.g., triethylamine, pyridine; 1.1-1.5 eq.) at 0 °C. The acylating agent (e.g., acetyl chloride, benzoyl chloride; 1.1 eq.) is added dropwise, and the reaction mixture is stirred at room temperature until completion (monitored by TLC). The reaction is then quenched with water, and the product is extracted with an organic solvent. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography or recrystallization.

N-Alkylation

N-alkylation introduces an alkyl group onto the amino nitrogen. This can be achieved through various methods, including reductive amination or direct alkylation with an alkyl halide. Direct alkylation can sometimes lead to over-alkylation, so careful control of reaction conditions is necessary.

Caption: General workflow for the N-alkylation of this compound.

Experimental Protocol: General Procedure for N-Alkylation

To a solution of this compound (1.0 eq.) in a polar aprotic solvent (e.g., DMF, DMSO), a base (e.g., potassium carbonate, sodium hydride; 1.2-2.0 eq.) is added, and the mixture is stirred for a short period. The alkyl halide (e.g., methyl iodide, benzyl bromide; 1.0-1.2 eq.) is then added, and the reaction is heated to an appropriate temperature (e.g., 60-100 °C) until the starting material is consumed (monitored by TLC). After cooling to room temperature, the reaction mixture is poured into water and extracted with an organic solvent. The combined organic layers are washed with brine, dried, and concentrated. The crude product is purified by column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[2] In this context, this compound can act as the amine coupling partner with an aryl or heteroaryl halide (or triflate) to generate N-aryl derivatives.

Caption: General workflow for the Buchwald-Hartwig amination.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

A mixture of this compound (1.0-1.2 eq.), the aryl halide (1.0 eq.), a palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃; 1-5 mol%), a phosphine ligand (e.g., BINAP, XPhos; 2-10 mol%), and a base (e.g., NaOtBu, Cs₂CO₃; 1.5-2.5 eq.) is placed in a reaction vessel. The vessel is evacuated and backfilled with an inert gas (e.g., argon, nitrogen). An anhydrous, deoxygenated solvent (e.g., toluene, dioxane) is added, and the mixture is heated to 80-120 °C for several hours until the reaction is complete. After cooling, the mixture is filtered, and the filtrate is concentrated. The residue is purified by column chromatography.

Table 2: Representative Examples of Buchwald-Hartwig Amination with Aminopyridine Derivatives

| Amine | Aryl Halide | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) |

| 3-Aminopyridine | 4-Bromotoluene | Pd(OAc)₂/BINAP | NaOtBu | Toluene | 100 | 85 |

| 3-Aminopyridine | 2-Chloropyridine | Pd₂(dba)₃/Xantphos | Cs₂CO₃ | Dioxane | 110 | 78 |

| This compound | 1-Bromo-4-fluorobenzene | Pd₂(dba)₃/DavePhos | K₃PO₄ | Toluene/H₂O | 100 | 72 (Predicted) |

Note: The yield for this compound is a predicted value based on the reactivity of similar substrates, as specific literature data is scarce.

Other Potential Reactions

The presence of the amino and acetyl groups in a 1,2-relationship on the pyridine ring opens up possibilities for the synthesis of fused heterocyclic systems. For example, condensation reactions with various bifunctional reagents can lead to the formation of pyridopyrimidines, pyridodiazepines, and other complex scaffolds of medicinal interest.

Conclusion

The amino group of this compound, while influenced by the electron-withdrawing nature of the pyridine ring and the adjacent acetyl group, remains a versatile and reactive handle for a variety of synthetic transformations. This guide has outlined the key aspects of its reactivity, focusing on N-acylation, N-alkylation, and Buchwald-Hartwig amination. The provided general protocols and data serve as a foundation for chemists to design and execute synthetic strategies for the elaboration of this valuable building block. Further exploration of its use in the synthesis of fused heterocycles is a promising area for future research. This comprehensive understanding of its chemical behavior will undoubtedly facilitate its broader application in the development of novel therapeutics.

References

Electronic Properties of 3-Aminopyridine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electronic properties of 3-aminopyridine derivatives, a class of compounds with significant applications in medicinal chemistry and materials science. This document summarizes key quantitative data, details relevant experimental methodologies, and illustrates fundamental concepts through structured diagrams.

Introduction to 3-Aminopyridine Derivatives

3-Aminopyridine and its derivatives are heterocyclic organic compounds that feature a pyridine ring substituted with an amino group at the 3-position. This structural motif is a key component in numerous pharmaceuticals and functional materials due to its unique electronic characteristics and ability to participate in various chemical interactions.[1][2] The position of the amino group on the pyridine ring significantly influences the molecule's reactivity, biological activity, and electronic properties compared to its 2- and 4-aminopyridine isomers.[1] These compounds serve as versatile building blocks in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs) for neurological disorders and cancer, as well as materials for the dye and agrochemical industries.[2][3]

Synthesis of 3-Aminopyridine Derivatives

The synthesis of 3-aminopyridine and its derivatives can be achieved through several established methods. The choice of synthetic route often depends on the desired substitution pattern and the availability of starting materials.

Common Synthetic Routes:

-

Hofmann Rearrangement: This is a widely used method for the synthesis of the parent 3-aminopyridine, starting from nicotinamide. The reaction involves heating nicotinamide with sodium hypobromite, which is generated in situ from sodium hydroxide and bromine.[3]

-

Reduction of 3-Nitropyridine: 3-Nitropyridine can be reduced to 3-aminopyridine using various reducing agents, such as zinc and hydrochloric acid.[3]

-

From Halogenated Pyridines: 3-Bromopyridine can be converted to 3-aminopyridine by heating it with ammonia and copper sulfate in a sealed tube.[3]

A general workflow for the synthesis and characterization of 3-aminopyridine derivatives is outlined below.

Caption: A generalized workflow for the synthesis and characterization of 3-aminopyridine derivatives.

Electronic and Photophysical Properties

The electronic properties of 3-aminopyridine derivatives are of significant interest for their application in various fields. These properties are often investigated through a combination of experimental techniques and computational modeling.

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the electronic behavior of a molecule. The energy difference between these orbitals, the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and kinetic stability. Computational studies, primarily using Density Functional Theory (DFT), have been employed to calculate these values for 3-aminopyridine and its derivatives.

| Compound | Method | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Reference |

| 3-Aminopyridine | DFT/B3LYP/6-311G++(d,p) | -5.98 | -0.82 | 5.16 | [4] |

| 2-Amino-3-nitropyridine | DFT/B3LYP/6-311++G(d,p) | -6.83 | -2.45 | 4.38 | [Computational Study] |

| 4-Amino-3-nitropyridine | DFT/B3LYP/6-311++G(d,p) | -7.02 | -2.75 | 4.27 | [Computational Study] |

Note: The values for nitro-substituted aminopyridines are included for comparison to illustrate the effect of electron-withdrawing groups.

Dipole Moment

The dipole moment is a measure of the polarity of a molecule. Both experimental and computational methods are used to determine the dipole moments of 3-aminopyridine derivatives. Experimentally, it is often determined by measuring the dielectric constant of dilute solutions of the compound in a non-polar solvent.

| Compound | Method | Dipole Moment (Debye) | Reference |

| 3-Aminopyridine | Experimental (in Benzene) | 2.13 | [5] |

| 3-Aminopyridine | DFT/B3LYP/6-311++G(d,p) | 2.08 | [4] |

Photophysical Properties

Certain 3-aminopyridine derivatives exhibit interesting photophysical properties, including fluorescence. The absorption and emission characteristics are highly dependent on the molecular structure and the solvent environment.

| Compound | Solvent | Absorption Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Reference |

| Diethyl 2-(tert-butylamino)-6-phenylpyridine-3,4-dicarboxylate | Ethanol | 270 | 480 | 0.34 | [6] |

| Diethyl 2-(benzylamino)-6-phenylpyridine-3,4-dicarboxylate | Ethanol | 270 | 480 | 0.44 | [6] |

| Diethyl 2-(cyclohexylamino)-6-phenylpyridine-3,4-dicarboxylate | Ethanol | 270 | 480 | 0.31 | [6] |

The relationship between molecular structure and photophysical properties can be conceptualized as a donor-acceptor system, where substituents on the pyridine ring influence the intramolecular charge transfer (ICT) characteristics.

Caption: A conceptual diagram of donor-acceptor interactions influencing the photophysical properties of substituted 3-aminopyridines.

Electrochemical Properties

Cyclic voltammetry (CV) is a powerful technique to investigate the redox properties of molecules. It provides information about the oxidation and reduction potentials, which are related to the HOMO and LUMO energy levels, respectively.

| Compound | Solvent/Electrolyte | Oxidation Potential (V vs. Ag/AgCl) | Reduction Potential (V vs. Ag/AgCl) | Reference |

| 3-Aminopyridine | 0.1 M KCl | Not reported | Not reported | [Cyclic Voltammetry Study] |

Note: While a study on the cyclic voltammetry of 3-aminopyridine modified electrodes exists, specific oxidation and reduction potential values for the molecule in solution were not provided in the readily available literature. This represents an area for further experimental investigation.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the accurate characterization of 3-aminopyridine derivatives. Below are generalized procedures for key analytical techniques.

Synthesis and Purification

A representative synthesis of a substituted 3-aminopyridine derivative is the preparation of N-substituted-3-amino-4-halopyridines.

General Procedure for Reductive Amination:

-

To a solution of the 3-amino-4-halopyridine (1.0 eq) and an aldehyde or ketone (1.2 eq) in a suitable solvent (e.g., dichloroethane) is added a reducing agent such as sodium triacetoxyborohydride (1.5 eq).

-

The reaction mixture is stirred at room temperature for a specified time (typically 12-24 hours) until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

-

The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate.

-

The aqueous layer is extracted with an organic solvent (e.g., dichloromethane).

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the desired N-substituted-3-amino-4-halopyridine.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a specific frequency (e.g., 400 MHz for ¹H).

-

Data Acquisition: Chemical shifts are reported in parts per million (ppm) relative to a residual solvent peak or an internal standard (e.g., tetramethylsilane).

UV-Visible (UV-Vis) and Fluorescence Spectroscopy:

-

Sample Preparation: Solutions of the compound are prepared in a spectroscopic grade solvent (e.g., ethanol, cyclohexane) at a known concentration (typically in the micromolar range).

-

Instrumentation: A UV-Vis spectrophotometer is used to record the absorption spectrum, and a spectrofluorometer is used to measure the emission spectrum.

-

Data Acquisition: The absorption maximum (λ_abs) and emission maximum (λ_em) are determined. For fluorescent compounds, the quantum yield (Φ) is often measured relative to a known standard.

Electrochemical Characterization

Cyclic Voltammetry (CV):

-

Experimental Setup: A three-electrode system is employed, consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

-

Sample Preparation: The 3-aminopyridine derivative is dissolved in a suitable solvent containing a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate in acetonitrile).

-

Data Acquisition: The potential is swept linearly between two set points, and the resulting current is measured. The scan rate can be varied to study the kinetics of the electron transfer process. The oxidation and reduction potentials are determined from the resulting voltammogram.

The workflow for a typical cyclic voltammetry experiment is depicted below.

References

- 1. Buy 3-Aminopyridine | 462-08-08 [smolecule.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. researchgate.net [researchgate.net]

- 5. scribd.com [scribd.com]

- 6. Synthesis, characterization and density functional theory investigations of the electronic, photophysical and charge transfer properties of donor-bridge-acceptor triaminopyrazolo[1,5-a]pyrimidine dyes - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to 1-(3-Aminopyridin-4-yl)ethanone for Researchers and Drug Development Professionals

Introduction

1-(3-Aminopyridin-4-yl)ethanone, with CAS number 13210-52-1, is a pyridinone derivative that holds potential as a valuable building block in medicinal chemistry and drug discovery. Its structure, featuring a reactive ketone and a nucleophilic amino group on a pyridine scaffold, makes it a versatile intermediate for the synthesis of a wide range of more complex molecules. This technical guide provides an in-depth overview of its chemical properties, commercial availability, and detailed hypothetical experimental protocols for its synthesis, purification, and analysis. Additionally, it touches upon the potential, though currently unexplored, biological significance of this compound class.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data has been compiled from various supplier and safety data sheets.

| Property | Value | Source |

| CAS Number | 13210-52-1 | --INVALID-LINK--, --INVALID-LINK-- |

| Molecular Formula | C₇H₈N₂O | --INVALID-LINK-- |

| Molecular Weight | 136.15 g/mol | --INVALID-LINK-- |

| Appearance | Solid | --INVALID-LINK-- |

| Purity | ≥95% | --INVALID-LINK-- |

| Boiling Point | 310.4°C at 760 mmHg | --INVALID-LINK-- |

| Density | 1.168 g/cm³ | --INVALID-LINK-- |

| Flash Point | 141.5°C | --INVALID-LINK-- |

| Storage Conditions | Keep in a dark place, under an inert atmosphere, at room temperature. | --INVALID-LINK-- |

Commercial Suppliers

This compound is available from several commercial suppliers, primarily for research and development purposes. The table below lists some of the known suppliers. It is advisable to contact the suppliers directly for the most up-to-date information on availability, pricing, and purity.

| Supplier | Website |

| Sigma-Aldrich (Ambeed) | --INVALID-LINK-- |

| Clinivex | --INVALID-LINK--[1] |

| CymitQuimica | --INVALID-LINK--[2] |

| BLDpharm | --INVALID-LINK-- |

Experimental Protocols

Disclaimer: The following experimental protocols are hypothetical and based on general organic chemistry principles. They should be adapted and optimized by qualified personnel in a laboratory setting.

Synthesis of this compound

A plausible synthetic route to this compound could involve the Friedel-Crafts acylation of 3-aminopyridine. However, the amino group can interfere with the Lewis acid catalyst. A more controlled approach would be the acylation of a protected 3-aminopyridine derivative or a directed ortho-metalation followed by acylation. An alternative is the reduction of a nitro precursor.

Method: Reduction of 1-(3-Nitropyridin-4-yl)ethanone

This method involves the synthesis of the nitro-precursor followed by its reduction to the desired amine.

Step 1: Synthesis of 1-(3-Nitropyridin-4-yl)ethanone

-

Reagents and Materials:

-

4-Chloro-3-nitropyridine

-

(1-Ethoxyvinyl)tributylstannane

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Toluene

-

2M Hydrochloric acid

-

-

Procedure:

-

To a solution of 4-chloro-3-nitropyridine (1.0 eq) in toluene, add (1-ethoxyvinyl)tributylstannane (1.2 eq), Pd(OAc)₂ (0.05 eq), and PPh₃ (0.1 eq).

-

De-gas the mixture with argon for 15 minutes.

-

Heat the reaction mixture at 100°C for 12 hours under an argon atmosphere.

-

Cool the reaction to room temperature and add 2M HCl.

-

Stir the mixture vigorously for 1 hour.

-

Separate the aqueous layer and neutralize it with a saturated solution of sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 1-(3-nitropyridin-4-yl)ethanone.

-

Step 2: Reduction to this compound

-

Reagents and Materials:

-

1-(3-Nitropyridin-4-yl)ethanone

-

Iron powder (Fe)

-

Ammonium chloride (NH₄Cl)

-

Ethanol

-

Water

-

-

Procedure:

-

To a solution of 1-(3-nitropyridin-4-yl)ethanone (1.0 eq) in a mixture of ethanol and water (4:1), add iron powder (5.0 eq) and ammonium chloride (1.0 eq).

-

Heat the mixture to reflux for 4 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and filter it through a pad of celite.

-

Wash the celite pad with ethanol.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate to give this compound.

-

References

In-Depth Technical Guide to 1-(3-Aminopyridin-4-yl)ethanone: A Key Building Block in Modern Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(3-Aminopyridin-4-yl)ethanone, also known as 3-Amino-4-acetylpyridine, is a pivotal research chemical that serves as a versatile building block in the synthesis of a wide array of biologically active heterocyclic compounds. Its unique structural arrangement, featuring an acetyl group ortho to an amino group on a pyridine ring, makes it a valuable precursor for constructing fused ring systems, particularly in the development of kinase inhibitors for oncological applications. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and significant applications of this compound, with a focus on its role in the synthesis of advanced pharmaceutical intermediates.

Chemical and Physical Properties

This compound is a solid organic compound with the chemical formula C₇H₈N₂O.[1] It is recognized as a valuable research chemical and a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 13210-52-1 | [1] |

| Molecular Formula | C₇H₈N₂O | [1] |

| Molecular Weight | 136.15 g/mol | [1] |

| Appearance | Solid | |

| Boiling Point | 310.4 °C at 760 mmHg | [1] |

| Density | 1.168 g/cm³ | [1] |

| Flash Point | 141.5 °C | [1] |

| Synonyms | 3-Amino-4-acetylpyridine, 1-(3-amino-4-pyridinyl)ethanone |

Table 2: Safety Information for this compound

| Hazard Statement | Code | Description |

| Harmful if swallowed | H302 | |

| Causes skin irritation | H315 | |

| Causes serious eye irritation | H319 | |

| May cause respiratory irritation | H335 | |

| Signal Word | Warning |

(Data sourced from supplier safety data sheets)

Synthesis and Spectroscopic Data

Although published spectroscopic data for this compound is scarce, the expected spectral characteristics can be predicted based on its structure and data from analogous compounds.

Table 3: Predicted Spectroscopic Data for this compound

| Spectroscopy | Expected Peaks/Signals |

| ¹H NMR | - Aromatic protons on the pyridine ring (approx. 7.0-8.5 ppm).- A singlet for the acetyl methyl group (approx. 2.5 ppm).- A broad singlet for the amino group protons. |

| ¹³C NMR | - A carbonyl carbon signal (approx. 195-205 ppm).- Aromatic carbon signals in the pyridine ring.- A methyl carbon signal (approx. 25-30 ppm). |

| IR (Infrared) | - N-H stretching vibrations of the primary amine (approx. 3300-3500 cm⁻¹).- C=O stretching of the ketone (approx. 1670-1690 cm⁻¹).- C=C and C=N stretching of the pyridine ring. |

| MS (Mass Spec.) | - A molecular ion peak (M⁺) at m/z = 136.- Fragmentation patterns corresponding to the loss of a methyl group (M-15) and a carbonyl group (M-28). |

Applications in Pharmaceutical Research

The primary application of this compound in drug discovery is as a precursor for the synthesis of fused heterocyclic compounds, most notably imidazo[1,2-a]pyridines. These scaffolds are of significant interest due to their prevalence in molecules targeting various protein kinases.

Intermediate in the Synthesis of Kinase Inhibitors

Protein kinases are crucial regulators of cell signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. This compound is a key starting material for the synthesis of inhibitors targeting critical mitotic kinases such as Monopolar Spindle 1 (MPS1) and Aurora kinases.[3][4] These kinases are overexpressed in numerous cancers and are attractive targets for therapeutic intervention.

The synthesis of such inhibitors often involves a condensation reaction between the amino and acetyl groups of this compound with other reagents to form the core imidazo[1,2-a]pyridine structure.

Role in Signaling Pathways

Derivatives of this compound, particularly the resulting imidazo[1,2-a]pyridine-based kinase inhibitors, function by competing with ATP for the binding site on kinases like MPS1 and Aurora kinases. Inhibition of these kinases disrupts the formation of the mitotic spindle and checkpoint control, ultimately leading to cell cycle arrest and apoptosis in cancer cells.

Experimental Protocols

While a specific protocol for the synthesis of this compound is not detailed in the reviewed literature, a general experimental workflow for the synthesis of its derivatives, such as imidazo[1,2-a]pyridines, can be outlined.

General Procedure for the Synthesis of Imidazo[1,2-a]pyridines

This protocol is a generalized representation based on common synthetic routes for this class of compounds.

-

Reaction Setup: To a solution of this compound in a suitable solvent (e.g., ethanol, DMF), add an equimolar amount of an appropriate α-haloketone.

-

Reaction Conditions: The reaction mixture is typically heated under reflux for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to yield the desired imidazo[1,2-a]pyridine derivative.

Conclusion

This compound is a highly valuable and versatile building block in medicinal chemistry. Its utility as a precursor for the synthesis of kinase inhibitors, particularly those targeting MPS1 and Aurora kinases, underscores its importance in the development of novel cancer therapeutics. Further research into the synthesis and applications of this compound is likely to yield new and potent bioactive molecules. This guide provides a foundational understanding for researchers and drug development professionals looking to leverage the synthetic potential of this key intermediate.

References

- 1. 1-(3-AMINO-PYRIDIN-4-YL)-ETHANONE - Safety Data Sheet [chemicalbook.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: 1-(3-Aminopyridin-4-yl)ethanone in the Development of Kinase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(3-Aminopyridin-4-yl)ethanone is a versatile heterocyclic building block in medicinal chemistry. Its unique structural features, comprising a pyridine ring substituted with both an amino and an acetyl group, make it a valuable scaffold for the synthesis of a diverse range of biologically active molecules. This document provides detailed application notes and protocols for the use of this compound and its derivatives, particularly focusing on their application as inhibitors of key oncogenic kinases, such as Monopolar Spindle 1 (MPS1) and Aurora kinases.

Application: Development of MPS1 and Aurora Kinase Inhibitors

Derivatives of this compound, specifically those belonging to the 3-aminopyridin-2-one class, have been identified as potent inhibitors of MPS1 and Aurora kinases.[1][2] These kinases are critical regulators of mitosis, and their dysregulation is a hallmark of many cancers, making them attractive targets for therapeutic intervention. The 3-aminopyridin-2-one scaffold can form multiple hydrogen bonds with the hinge region of the kinase ATP-binding site, providing a strong foundation for inhibitor design.[1]

Quantitative Data: Inhibitory Activity of 3-Aminopyridin-2-one Derivatives

The following table summarizes the in vitro inhibitory activity (Ki) of a series of 3-aminopyridin-2-one derivatives against MPS1, Aurora A, and Aurora B kinases. This data is crucial for understanding the structure-activity relationship (SAR) and for guiding further optimization of these compounds.

| Compound ID | Structure | MPS1 Ki (μM) | Aurora A Ki (μM) | Aurora B Ki (μM) |

| 1 | 3-amino-5-(1-methyl-1H-pyrazol-4-yl)pyridin-2(1H)-one | 78.9 | 15.4 | 18.7 |

| 2 | 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one | 26.5 | 98.1 | 25.7 |

| 3 | 3-amino-5-(pyridin-3-yl)pyridin-2(1H)-one | 97.2 | 125.2 | 98.1 |

| 4 | 3-amino-5-phenylpyridin-2(1H)-one | 97.2 | >100 | >100 |

| 5 | 3-amino-5-(pyrimidin-5-yl)pyridin-2(1H)-one | 12.9 | 367.3 | >100 |

| 6 | 3-amino-6-methyl-5-(pyridin-4-yl)pyridin-2(1H)-one | >100 | >100 | 25.7 |

Data extracted from "Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition".[1]

Experimental Protocols

Synthesis of 3-Amino-5-arylpyridin-2(1H)-one Derivatives

The synthesis of the 3-aminopyridin-2-one scaffold can be achieved through a multi-step process starting from appropriately substituted pyridines. A general synthetic route is outlined below, based on established methodologies.

General Protocol:

-

Suzuki Coupling: A 5-halo-2-methoxypyridin-3-amine is coupled with a suitable aryl or heteroaryl boronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃) in a suitable solvent system (e.g., toluene/ethanol/water). The reaction is typically heated to reflux for several hours.

-

Demethylation: The resulting 5-aryl-2-methoxypyridin-3-amine is then demethylated to yield the final 3-amino-5-arylpyridin-2(1H)-one. This can be achieved using various reagents, such as trimethylsilyl iodide (TMSI) generated in situ from trimethylsilyl chloride and sodium iodide in acetonitrile.

Caption: General synthetic workflow for 3-amino-5-arylpyridin-2(1H)-ones.

Biochemical Kinase Assay Protocol (General)

This protocol describes a general method to determine the in vitro inhibitory activity of the synthesized compounds against MPS1 and Aurora kinases.

-

Reagents and Materials:

-

Purified recombinant human MPS1, Aurora A, and Aurora B kinases.

-

Kinase-specific substrate (e.g., Myelin Basic Protein for MPS1, Kemptide for Aurora kinases).

-

ATP (Adenosine triphosphate).

-

Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT).[3]

-

Test compounds dissolved in DMSO.

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system.

-

384-well plates.

-

-

Procedure: a. Prepare serial dilutions of the test compounds in kinase assay buffer. b. In a 384-well plate, add the kinase, the appropriate substrate, and the test compound dilution. c. Initiate the kinase reaction by adding ATP. d. Incubate the plate at 30°C for a specified time (e.g., 45-60 minutes). e. Stop the reaction and measure the amount of ADP produced using a detection reagent like ADP-Glo™. f. Luminescence is measured using a plate reader. g. IC₅₀ values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

Caption: Workflow for a biochemical kinase inhibition assay.

Cell-Based Assay Protocol (General)

This protocol outlines a general method to assess the cellular activity of the inhibitors.

-

Cell Culture: Culture a relevant cancer cell line (e.g., HCT-116, HeLa) in appropriate media.

-

Compound Treatment: Seed the cells in 96-well plates and treat with serial dilutions of the test compounds for a specified duration (e.g., 24-72 hours).

-

Endpoint Measurement:

-

Cell Viability: Assess cell viability using assays such as CellTiter-Glo® (Promega) or MTT.

-

Target Engagement: To confirm that the compounds are hitting their intended targets in a cellular context, western blotting can be performed to measure the phosphorylation status of downstream substrates (e.g., Histone H3 for Aurora B).

-

-

Data Analysis: Calculate GI₅₀ (concentration for 50% growth inhibition) values from the dose-response curves.

Signaling Pathway Diagrams

Aurora Kinase Signaling Pathway

Aurora kinases (A, B, and C) are key regulators of mitosis. They are involved in centrosome separation, spindle assembly, chromosome alignment, and cytokinesis. Their inhibition by compounds derived from this compound can lead to mitotic arrest and apoptosis in cancer cells.

Caption: Inhibition of Aurora Kinase signaling by 3-aminopyridin-2-one derivatives.

MPS1 Kinase Signaling Pathway